molecular formula C14H9Cl3N2S B2413684 3,6-dichloro-2-{[(4-chlorophenyl)sulfanyl]methyl}imidazo[1,2-a]pyridine CAS No. 324540-84-3

3,6-dichloro-2-{[(4-chlorophenyl)sulfanyl]methyl}imidazo[1,2-a]pyridine

Cat. No.: B2413684
CAS No.: 324540-84-3
M. Wt: 343.65
InChI Key: YJLTVGGRLPXZOZ-UHFFFAOYSA-N
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Description

“3,6-Dichloro-2-[(4-chlorophenyl)sulfanylmethyl]imidazo[1,2-a]pyridine” is a chemical compound with the molecular formula C14H9Cl3N2S . It belongs to the class of compounds known as imidazo[1,2-a]pyridines, which are important fused bicyclic 5–6 heterocycles recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of “3,6-Dichloro-2-[(4-chlorophenyl)sulfanylmethyl]imidazo[1,2-a]pyridine” is characterized by the presence of an imidazo[1,2-a]pyridine core, which is a fused bicyclic 5–6 heterocycle . This core is substituted with two chlorine atoms at the 3 and 6 positions, a sulfanylmethyl group at the 2 position, and a chlorophenyl group attached to the sulfanylmethyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For “3,6-Dichloro-2-[(4-chlorophenyl)sulfanylmethyl]imidazo[1,2-a]pyridine”, the available literature does not provide specific details about its physical and chemical properties .

Scientific Research Applications

Synthesis and Biological Activity

Synthesis and Antiulcer Agents : Research has explored the synthesis of imidazo[1,2-a]pyridines substituted at the 3-position as potential antisecretory and cytoprotective antiulcer agents. Despite the lack of significant antisecretory activity, some compounds demonstrated cytoprotective properties, indicating a potential area for further exploration in gastrointestinal protection (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

Antimicrobial and Anticancer Potential : Certain imidazo[1,2-a]pyridine derivatives have been synthesized and assessed for their biological activity against bacteria and fungi. Some derivatives showed moderate activity, suggesting the potential for developing new antimicrobial agents (Bhuva, Bhadani, Purohit, & Purohit, 2015).

Chemical Properties and Applications

Corrosion Inhibition : Imidazo[1,2-a]pyridine derivatives have demonstrated high inhibition performance against mild steel corrosion in acidic environments. These findings suggest their potential application as corrosion inhibitors, highlighting the versatility of these compounds beyond biomedical applications (Saady et al., 2021).

Molecular Docking and Anticholinesterase Activity : Imidazo[1,2-a]pyridine-based derivatives have been synthesized and evaluated for their anticholinesterase potential. This research indicates the possibility of using these compounds in treating neurological disorders by inhibiting enzymes involved in neurotransmitter breakdown (Kwong et al., 2019).

Advanced Synthesis Techniques

Regioselective Synthesis : Novel methodologies have been developed for the regioselective synthesis of imidazo[1,2-a]pyridines, showcasing the chemical flexibility and utility of these compounds in creating structurally diverse derivatives for various applications (Chen et al., 2017).

Fluorescence and Optical Properties

Fluorescent Derivatives : The synthesis of fluorescent imidazo[1,5-a]pyridines through oxidative condensation-cyclization has been reported. These compounds exhibit fluorescence emission, suggesting potential applications in molecular imaging and sensor development (Shibahara et al., 2009).

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridines can vary widely depending on their specific structure and the biological target they interact with . Unfortunately, the specific mechanism of action for “3,6-Dichloro-2-[(4-chlorophenyl)sulfanylmethyl]imidazo[1,2-a]pyridine” is not detailed in the available literature.

Properties

IUPAC Name

3,6-dichloro-2-[(4-chlorophenyl)sulfanylmethyl]imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3N2S/c15-9-1-4-11(5-2-9)20-8-12-14(17)19-7-10(16)3-6-13(19)18-12/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLTVGGRLPXZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC2=C(N3C=C(C=CC3=N2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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